molecular formula C11H15N3OS B2478473 N-(1-cyanopropyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide CAS No. 1355514-28-1

N-(1-cyanopropyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B2478473
CAS No.: 1355514-28-1
M. Wt: 237.32
InChI Key: QUOPJZJLYZXOBB-UHFFFAOYSA-N
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Description

N-(1-cyanopropyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a cyanopropyl group and an ethyl-thiazole moiety attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanopropyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Attachment of the Cyanopropyl Group: The cyanopropyl group can be introduced through nucleophilic substitution reactions using appropriate cyanide sources.

    Formation of the Acetamide Backbone: The final step involves the acylation of the thiazole derivative with acetic anhydride or acetyl chloride to form the acetamide backbone.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanopropyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with functional groups such as amines or alcohols.

    Substitution: Substituted derivatives with various nucleophiles replacing the cyanopropyl group.

Scientific Research Applications

N-(1-cyanopropyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyanopropyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanopropyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide: Similar structure with a methyl group instead of an ethyl group.

    N-(1-cyanopropyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide: Similar structure with a phenyl group instead of an ethyl group.

Uniqueness

N-(1-cyanopropyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide is unique due to the presence of the ethyl-thiazole moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-cyanopropyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-3-8(6-12)13-10(15)5-9-7-16-11(4-2)14-9/h7-8H,3-5H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOPJZJLYZXOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CC(=O)NC(CC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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